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molecular formula C11H12BrNO4 B153383 tert-Butyl 4-bromo-2-nitrobenzoate CAS No. 890315-72-7

tert-Butyl 4-bromo-2-nitrobenzoate

Cat. No. B153383
M. Wt: 302.12 g/mol
InChI Key: WFQHGCOHRFRRHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08327467B2

Procedure details

To N,N-dimethylacetamide 50 mL solution of 4-bromo-2-nitrobenzoic acid 5.0 g were added potassium carbonate 41 g, benzyltriethylammonium chloride 4.6 g and 2-bromo-2-methylpropane 69 mL at room temperature and it was stirred at 55° C. for 10 hours. After the reaction mixture was cooled to room temperature,2-bromo-2-methylpropane 12 mL was added to it, and it was stirred at 55° C. for 4 hours. After the reaction mixture was cooled to room temperature, water and ethyl acetate were added to it. The organic layer was separated and collected,dried over anhydrous magnesium sulfate after sequential washing with 10% citric acid aqueous solution and saturated sodium chloride aqueous solution, and the solvent was removed under reduced pressure. Methanol was added to the obtained residue, solid matter was filtrated to give tert-butyl 4-bromo-2-nitrobenzoate 3.0 g of white solid.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
69 mL
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
catalyst
Reaction Step One
[Compound]
Name
temperature,2-bromo-2-methylpropane
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN(C)C(=O)C.[Br:7][C:8]1[CH:16]=[CH:15][C:11]([C:12]([OH:14])=[O:13])=[C:10]([N+:17]([O-:19])=[O:18])[CH:9]=1.C(=O)([O-])[O-].[K+].[K+].Br[C:27]([CH3:30])([CH3:29])[CH3:28]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.C(OCC)(=O)C.O>[Br:7][C:8]1[CH:16]=[CH:15][C:11]([C:12]([O:14][C:27]([CH3:30])([CH3:29])[CH3:28])=[O:13])=[C:10]([N+:17]([O-:19])=[O:18])[CH:9]=1 |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C(C)=O)C
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)O)C=C1)[N+](=O)[O-]
Name
Quantity
41 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
69 mL
Type
reactant
Smiles
BrC(C)(C)C
Name
Quantity
4.6 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Step Two
Name
temperature,2-bromo-2-methylpropane
Quantity
12 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
it was stirred at 55° C. for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to it, and it
STIRRING
Type
STIRRING
Details
was stirred at 55° C. for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
after sequential washing with 10% citric acid aqueous solution and saturated sodium chloride aqueous solution
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
Methanol was added to the obtained residue, solid matter
FILTRATION
Type
FILTRATION
Details
was filtrated

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
BrC1=CC(=C(C(=O)OC(C)(C)C)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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